molecular formula C6H11NO2 B15312515 Acetic acid pyrrolidin-3-yl ester

Acetic acid pyrrolidin-3-yl ester

Cat. No.: B15312515
M. Wt: 129.16 g/mol
InChI Key: AKCMCFPQVUTWFW-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl acetate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidin-3-yl acetate can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles . This method allows for the regio- and stereoselective formation of the pyrrolidine ring. Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of pyrrolidin-3-yl acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while reduction can produce pyrrolidin-3-yl alcohols.

Scientific Research Applications

Pyrrolidin-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-3-yl acetate is unique due to its specific functional groups and the resulting chemical reactivity.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

pyrrolidin-3-yl acetate

InChI

InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3

InChI Key

AKCMCFPQVUTWFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCNC1

Origin of Product

United States

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